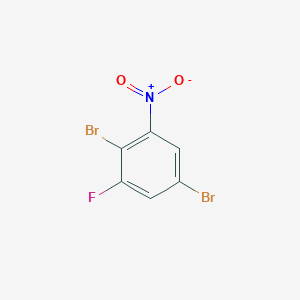

1,4-Dibromo-2-fluoro-6-nitrobenzene

描述

Significance of Halogenated Nitroaromatics in Chemical Research

Halogenated nitroaromatic compounds are of considerable interest in chemical research due to the diverse functionalities they possess. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry. nih.govmasterorganicchemistry.com This allows for the introduction of a variety of nucleophiles, leading to the construction of complex molecular architectures.

Furthermore, the presence of halogen atoms provides additional reaction sites. Halogens can act as leaving groups in SNAr reactions and are also amenable to a host of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comnih.gov The type of halogen (F, Cl, Br, I) influences the reactivity, with fluorine often enhancing the susceptibility of the ring to nucleophilic attack, while bromine and iodine are excellent partners in cross-coupling reactions. doubtnut.com This differential reactivity allows for selective and sequential functionalization of the aromatic core. The strategic placement of halogens and nitro groups is therefore a key aspect in the design of synthetic routes for polysubstituted benzenes. libretexts.org

The utility of halogenated nitroaromatics extends to the pharmaceutical industry, where the incorporation of halogens can significantly modulate the biological activity of a molecule by altering its lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov

Contextualizing 1,4-Dibromo-2-fluoro-6-nitrobenzene within Substituted Aromatic Systems

This compound, with the CAS number 1807182-22-4, is a specific example of a polyhalogenated nitrobenzene (B124822). bldpharm.comchemical-suppliers.eu Its structure, featuring two bromine atoms, a fluorine atom, and a nitro group on a benzene (B151609) ring, makes it a highly functionalized and potentially versatile synthetic intermediate.

The substitution pattern of this compound is particularly noteworthy. The nitro group, being a powerful deactivating group, along with the halogens, renders the aromatic ring electron-deficient. This electronic nature dictates its reactivity, making it a prime candidate for nucleophilic aromatic substitution reactions. masterorganicchemistry.comlibretexts.org The fluorine atom, being the most electronegative halogen, strongly activates the positions ortho and para to it for nucleophilic attack. In this molecule, the carbon atom at the 1-position (bearing a bromine atom) is ortho to the fluorine and para to the nitro group, making it a likely site for nucleophilic displacement. Similarly, the carbon at the 4-position (bearing the other bromine atom) is meta to the fluorine and the nitro group.

The directing effects of the substituents are crucial for predicting the regioselectivity of further reactions. For electrophilic aromatic substitution, the strong deactivating nature of the nitro and halo groups would make such reactions challenging. However, should they occur, the directing effects of the existing substituents would guide the incoming electrophile.

Overview of Research Trajectories in Substituted Aromatic Chemistry

Research in the field of substituted aromatic chemistry is continually evolving, driven by the demand for novel molecules with specific functions. A major trajectory is the development of more efficient and selective methods for the synthesis of polysubstituted benzenes. fiveable.menih.gov This includes the discovery of new catalysts for cross-coupling reactions that are more active, stable, and tolerant of a wider range of functional groups.

Another significant area of research is the exploration of late-stage functionalization, where complex molecules are modified in the final steps of a synthesis. Polyhalogenated nitroaromatics can serve as platforms for such strategies, allowing for the sequential and regioselective introduction of different substituents.

Furthermore, there is a growing emphasis on "green chemistry," which seeks to develop more environmentally benign synthetic methods. This includes the use of less hazardous reagents and solvents, as well as the development of catalytic reactions that proceed with high atom economy. The synthesis and application of compounds like this compound are situated within these broader research trends, as chemists seek to harness their unique reactivity for the efficient construction of complex and valuable molecules. While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest it is a compound of interest for synthetic chemists exploring new frontiers in substituted aromatic chemistry. The synthesis of its isomer, 1,4-dibromo-2-fluoro-5-nitrobenzene, has been reported via nitration of 1,4-dibromo-2-fluorobenzene (B72686) or through a diazotization reaction of 4-bromo-5-fluoro-2-nitroaniline, suggesting plausible synthetic routes to the title compound. guidechem.com

Structure

3D Structure

属性

IUPAC Name |

2,5-dibromo-1-fluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2FNO2/c7-3-1-4(9)6(8)5(2-3)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYXXFZQDSEMOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1,4 Dibromo 2 Fluoro 6 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Pathways

Aromatic rings, typically rich in electrons, are generally resistant to attack by nucleophiles. However, the presence of potent electron-withdrawing groups can render the aromatic ring electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This reaction pathway is particularly relevant for 1,4-dibromo-2-fluoro-6-nitrobenzene.

Influence of Halogen and Nitro Substituents on Reactivity

The reactivity of this compound in SNAr reactions is significantly enhanced by the cumulative electron-withdrawing effects of the nitro group and the halogen atoms. numberanalytics.comcsbsju.edu The nitro group, being a strong deactivator, powerfully pulls electron density from the benzene (B151609) ring through both inductive and resonance effects. numberanalytics.com This deactivation is most pronounced at the ortho and para positions relative to the nitro group. csbsju.edu

The halogen substituents (bromine and fluorine) also contribute to the activation of the ring towards nucleophilic attack via their inductive electron withdrawal. Although halogens possess lone pairs and can donate electron density through resonance, their strong electronegativity and the resulting inductive effect are the dominant factors in this context. youtube.com The combined effect of these substituents makes the carbon atoms attached to the leaving groups sufficiently electrophilic to be attacked by a nucleophile. csbsju.edu This attack leads to the formation of a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro group. wikipedia.orglibretexts.org

Investigating Leaving Group Effects

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, not the departure of the leaving group. masterorganicchemistry.com Consequently, the bond strength between the carbon and the leaving group is less critical than in other substitution reactions like SN1 or SN2. Instead, the ability of the leaving group to stabilize the transition state and the Meisenheimer complex plays a more significant role.

For activated aryl halides, the typical leaving group order is F > Cl ≈ Br > I. nih.gov This counterintuitive trend, often referred to as the "element effect," is attributed to the high electronegativity of fluorine. The fluorine atom's strong inductive effect makes the carbon atom it is attached to more electrophilic, thereby accelerating the initial nucleophilic attack. csbsju.edu In the case of this compound, the fluorine atom is positioned ortho to the activating nitro group, making it a likely candidate for displacement by a nucleophile. However, the bromine atoms are also activated by the nitro group, particularly the bromine at the C-4 position (para to the nitro group). The precise regioselectivity of substitution would depend on the specific nucleophile and reaction conditions.

Solvent and Catalyst Effects on SNAr Reactions

The choice of solvent can significantly influence the rate and outcome of SNAr reactions. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF), are commonly employed. researchgate.net These solvents are effective at solvating the cationic counter-ion of the nucleophile, thereby increasing the nucleophile's reactivity.

While SNAr reactions are often self-catalyzed by the strong activation provided by substituents like the nitro group, the use of catalysts can sometimes be beneficial. For instance, phase-transfer catalysts can be used to facilitate reactions between a nucleophile in an aqueous phase and the aromatic substrate in an organic phase. The specific catalytic requirements for this compound would be dependent on the nature of the nucleophile and the desired reaction.

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. msu.edu The existing substituents on this compound strongly influence the rate and regioselectivity of any further electrophilic attack.

Directed Electrophilic Pathways

The substituents on the benzene ring direct incoming electrophiles to specific positions. youtube.com In this compound, all substituents are deactivating towards electrophilic attack. The nitro group is a powerful deactivator and a meta-director. youtube.com The halogen atoms (bromine and fluorine) are also deactivating but are ortho-, para-directors. perlego.com

When multiple substituents are present, the directing effect is generally controlled by the most strongly activating group. However, in this case, all substituents are deactivating. The powerful meta-directing effect of the nitro group will likely dominate. Therefore, an incoming electrophile would be directed to the positions meta to the nitro group, which are C-3 and C-5.

Regioselectivity Considerations in Polyhalogenated Systems

Achieving regioselectivity in the electrophilic substitution of a polyhalogenated and nitrated benzene ring like this compound is challenging. The strong deactivation of the ring by the existing substituents means that harsh reaction conditions are likely required for any further substitution to occur. libretexts.org

The directing effects of the substituents can be summarized as follows:

Nitro group (at C-6): Strongly deactivating, meta-director (directs to C-3 and C-5).

Fluorine (at C-2): Deactivating, ortho-, para-director (directs to C-3 and C-5 relative to itself).

Bromine (at C-1 and C-4): Deactivating, ortho-, para-director.

Considering the positions on the ring, the only available position for substitution is C-3 and C-5. Both positions are meta to the nitro group and ortho or para to the halogen substituents. The cumulative deactivating effects would make electrophilic substitution at either of these positions very difficult. The precise outcome would be influenced by the nature of the electrophile and the specific reaction conditions, but in general, further electrophilic substitution on this molecule is expected to be unfavorable.

Interactive Data Table of Compound Properties

| Compound Name | CAS Number | Molecular Formula |

| This compound | 1807182-22-4 | C₆H₂Br₂FNO₂ |

| 1,4-Dibromo-2-nitrobenzene (B110544) | 3460-18-2 | C₆H₃Br₂NO₂ |

| 1,4-Dibromo-2-fluorobenzene (B72686) | 1435-52-5 | C₆H₃Br₂F |

| 1-Fluoro-4-nitrobenzene | 350-46-9 | C₆H₄FNO₂ |

| 2,4-Dinitrochlorobenzene | 97-00-7 | C₆H₃ClN₂O₅ |

Radical Reactions and Electron Transfer Processes

The electron-deficient nature of the aromatic ring in this compound, a consequence of the attached electronegative groups, makes it a candidate for engaging in radical reactions and electron transfer processes. These pathways are often initiated by the transfer of an electron to the molecule, forming a radical anion.

The formation of a radical anion from this compound would involve the capture of a single electron, a process that is thermodynamically more favorable for compounds with high electron affinity. Nitroaromatic compounds, in general, are known to form relatively stable radical anions. researchgate.netrsc.org The stability and subsequent reactivity of the radical anion of this compound would be influenced by the nature and position of the halogen substituents.

Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for studying such radical species. nih.gov For halogenated nitrobenzene (B124822) radical anions, the hyperfine coupling constants provide valuable information about the distribution of the unpaired electron density within the molecule. nih.gov In the case of this compound, the unpaired electron in the radical anion would be expected to be primarily localized on the nitro group, with significant delocalization onto the aromatic ring. The bromine and fluorine atoms would influence the electron distribution through their inductive and resonance effects.

The reactivity of the formed radical anion is a critical aspect. For some halogenated nitroaromatic compounds, the radical anion can be unstable and undergo fragmentation. For instance, studies on ortho-chlorinated nitrobenzenes have shown that their radical anions can decay via the loss of a chloride ion. researchgate.net This suggests that the radical anion of this compound, having a bromine atom ortho to the nitro group, could potentially undergo a similar fragmentation to lose a bromide ion, generating a fluoronitrophenyl radical. The relative lability of the C-Br versus the C-F bond would be a determining factor in this process.

Single Electron Transfer (SET) is a fundamental step in many organic reactions and is particularly relevant for electron-deficient molecules like this compound. researchgate.netrsc.org SET processes can initiate reactions by forming radical ions, which then proceed through various pathways. researchgate.net

A prominent reaction mechanism involving SET for aryl halides is the S_RN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism. researchgate.net This multi-step process involves the formation of a radical anion, fragmentation to an aryl radical, reaction of the radical with a nucleophile, and subsequent electron transfer to propagate the chain reaction. Given the structure of this compound, it could potentially undergo S_RN1 reactions with appropriate nucleophiles under conditions that favor electron transfer, such as photochemical or electrochemical initiation. researchgate.net The presence of the nitro group, a strong electron-withdrawing group, would facilitate the initial electron transfer to the aromatic ring.

The general scheme for an S_RN1 reaction involving this compound (ArX) and a nucleophile (Nu⁻) can be depicted as follows:

Initiation: ArX + e⁻ → [ArX]•⁻

Propagation:

[ArX]•⁻ → Ar• + X⁻ (where X = Br)

Ar• + Nu⁻ → [ArNu]•⁻

[ArNu]•⁻ + ArX → ArNu + [ArX]•⁻

The competition between the two bromine atoms and the fluorine atom as the leaving group would be a key aspect of its reactivity in S_RN1 reactions. Generally, the C-Br bond is weaker than the C-F bond, suggesting that bromide would be the more likely leaving group.

Rearrangement Reactions and Isomerization Studies

Rearrangement reactions of aromatic compounds can occur under various conditions, often involving photochemical excitation or the formation of reactive intermediates. For nitroaromatic compounds, photochemical rearrangements are a known phenomenon. For instance, the photolysis of nitrobenzene can lead to isomerization to phenyl nitrite (B80452), which can then decompose.

Isomerization, the conversion of a molecule into a structural isomer, would require significant energy input to break and reform bonds. For this compound, this could involve the migration of a halogen or the nitro group to a different position on the benzene ring. Computational studies on related aza- and diaza-benzvalenes have explored isomerization barriers, highlighting the complexity of these transformations. researchgate.net Without specific experimental or theoretical data, any discussion on the isomerization of this compound remains speculative.

Computational Probing of Reaction Mechanisms

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate the reactivity and reaction mechanisms of molecules like this compound. researchgate.net

DFT calculations can be employed to determine various properties that govern the chemical behavior of this compound. These include:

Electron Affinity and Reduction Potential: Calculating the electron affinity can provide a quantitative measure of the molecule's ability to accept an electron and form a radical anion. This is crucial for understanding its propensity to undergo SET reactions.

Bond Dissociation Energies: The calculation of C-Br and C-F bond dissociation energies in the neutral molecule and its radical anion can help predict which halogen is more likely to be cleaved during fragmentation or in S_RN1 reactions.

Reaction Pathways and Transition States: DFT can be used to map out the potential energy surfaces for various reactions, including nucleophilic aromatic substitution, radical reactions, and potential rearrangements. By locating transition states and calculating activation barriers, the feasibility of different mechanistic pathways can be assessed. For example, computational studies have been used to investigate the decomposition pathways of substituted nitrobenzenes.

Electronic Structure of Intermediates: The geometry and electronic structure of intermediates, such as the radical anion, can be modeled to understand their stability and reactivity.

A hypothetical computational study on this compound could provide insights into the relative stability of different conformers, the distribution of spin density in its radical anion, and the energy barriers for key reaction steps. Such theoretical investigations would be invaluable for guiding future experimental work on the reactivity of this and related polyhalogenated nitroaromatic compounds.

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

NMR spectroscopy is a cornerstone for determining the molecular structure of organic compounds. For a molecule like 1,4-Dibromo-2-fluoro-6-nitrobenzene, with its limited number of protons and a complex arrangement of substituents, advanced NMR techniques are essential for unambiguous assignment of its atomic connectivity.

Given the simple proton environment (only two aromatic protons), a standard one-dimensional ¹H NMR spectrum would show two signals. However, to definitively assign these protons and the corresponding carbon atoms in the benzene (B151609) ring, multi-dimensional NMR experiments are invaluable. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful. nih.gov

HSQC: This 2D NMR experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would be used to identify the two carbons bearing hydrogen atoms.

HMBC: This experiment reveals correlations between protons and carbons over two or three bonds. HMBC is crucial for assigning the quaternary (non-protonated) carbons by observing their long-range couplings to the two aromatic protons. For instance, the proton at position 3 would show correlations to carbons C1, C2, and C5, while the proton at position 5 would show correlations to C1, C3, C4, and C6. These correlations provide a complete map of the carbon skeleton.

COSY (Correlation Spectroscopy): While less critical for this specific molecule due to the lack of adjacent protons, a COSY experiment would confirm the absence of any ¹H-¹H spin-spin coupling between the two isolated aromatic protons.

The expected correlations are instrumental in piecing together the molecular puzzle, confirming the substitution pattern.

Fluorine-19 is a highly sensitive nucleus (100% natural abundance, spin I=1/2) with a wide chemical shift range, making ¹⁹F NMR an excellent probe of the local electronic environment. wikipedia.orgbiophysics.org The chemical shift of the fluorine atom in this compound is significantly influenced by the electronic effects of the adjacent nitro and bromine substituents.

Electron-withdrawing groups generally cause a downfield shift (less shielded) in the ¹⁹F NMR spectrum. alfa-chemistry.com The nitro group is a very strong electron-withdrawing group through both resonance and inductive effects. The bromine atom is also electron-withdrawing via induction. Therefore, the fluorine atom at the C2 position, being ortho to both a nitro group and a bromine atom, is expected to be significantly deshielded. Aromatic fluorine chemical shifts typically appear in a broad range, and for fluoroaromatic compounds, this can be anywhere from -60 to -172 ppm. biophysics.orgresearchgate.net The precise chemical shift would provide a sensitive measure of the net electronic effect of the surrounding groups. Computational methods can also be employed to predict ¹⁹F chemical shifts with reasonable accuracy by applying appropriate scaling factors. nih.gov

Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity | Expected Couplings |

| ¹H | H-3 | ~8.0 - 8.4 | Doublet | ³J(H-F) |

| ¹H | H-5 | ~7.8 - 8.2 | Doublet of doublets | ⁴J(H-H), ⁴J(H-F) |

| ¹³C | C-1 | ~120 - 125 | - | - |

| ¹³C | C-2 | ~155 - 160 (d) | Doublet | ¹J(C-F) |

| ¹³C | C-3 | ~125 - 130 (d) | Doublet | ²J(C-F) |

| ¹³C | C-4 | ~118 - 123 | - | - |

| ¹³C | C-5 | ~135 - 140 (d) | Doublet | ⁴J(C-F) |

| ¹³C | C-6 | ~148 - 152 | - | - |

| ¹⁹F | F at C-2 | -90 to -110 | Doublet of doublets | ³J(F-H), ⁴J(F-H) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides critical information about the functional groups present in a molecule and can offer insights into its conformational properties.

The IR and Raman spectra of this compound would be dominated by vibrations associated with the nitro group and the carbon-halogen bonds.

Nitro Group (NO₂): Aromatic nitro compounds consistently display two strong and characteristic stretching vibrations. stackexchange.com

Asymmetric Stretch (ν_as(NO₂)): Typically found in the range of 1500-1550 cm⁻¹.

Symmetric Stretch (ν_s(NO₂)): Usually observed between 1330-1370 cm⁻¹. These intense bands are often the most recognizable features in the IR spectrum of a nitro compound.

Carbon-Halogen Bonds:

C-Br Stretch: The C-Br stretching vibrations are found in the fingerprint region of the IR spectrum, typically between 500 and 680 cm⁻¹. Due to the presence of two bromine atoms, multiple bands may appear in this region.

C-F Stretch: The C-F stretch is typically strong and appears in the 1000-1400 cm⁻¹ range. Its exact position can be influenced by coupling with other vibrations in the molecule.

The steric hindrance between the bulky bromine atom and the nitro group at the adjacent C6 and C1 positions, respectively, likely forces the nitro group to twist out of the plane of the benzene ring. Vibrational spectroscopy can probe this conformation. The precise frequencies and intensities of the NO₂ stretching modes are sensitive to the degree of conjugation with the aromatic ring. A significant twist would reduce conjugation, which could lead to a shift in these frequencies compared to a more planar nitroaromatic compound. Theoretical calculations (e.g., Density Functional Theory) are often used in conjunction with experimental IR and Raman data to model the vibrational modes and predict the most stable conformation.

Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Asymmetric Stretch | NO₂ | 1500 - 1550 | Strong |

| Symmetric Stretch | NO₂ | 1330 - 1370 | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium-Variable |

| C-F Stretch | C-F | 1100 - 1250 | Strong |

| C-H In-plane Bend | C-H | 1000 - 1150 | Medium-Weak |

| C-Br Stretch | C-Br | 500 - 680 | Medium-Strong |

Mass Spectrometry for Fragmentation Pathways and Isotopic Signatures

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern.

The mass spectrum of this compound is expected to be highly characteristic due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. docbrown.info

Isotopic Signature: The molecular ion peak region will exhibit a distinctive pattern. A molecule with two bromine atoms will show three peaks: the M peak (containing two ⁷⁹Br atoms), the M+2 peak (one ⁷⁹Br and one ⁸¹Br), and the M+4 peak (two ⁸¹Br atoms). The relative intensities of these peaks will be approximately 1:2:1. docbrown.info This pattern is a definitive indicator of the presence of two bromine atoms in the ion.

Fragmentation Pathways: Electron ionization (EI) would likely induce fragmentation through several predictable pathways:

Loss of NO₂: A common fragmentation for nitroaromatics is the loss of the nitro group (a mass of 46 u), leading to a [M-46]⁺ fragment ion. youtube.com This fragment would still show the characteristic 1:2:1 isotopic pattern for two bromine atoms.

Loss of Br: Cleavage of a C-Br bond would result in a [M-Br]⁺ fragment. Since there are two bromine isotopes, this would appear as two fragment clusters, one for [M-79]⁺ and one for [M-81]⁺.

Loss of NO: A rearrangement followed by the loss of a nitrosonium ion (NO, mass 30 u) is another possible pathway for nitroaromatics.

Sequential Losses: Further fragmentation could involve sequential losses, such as the loss of NO₂ followed by the loss of a bromine atom.

The analysis of these fragments and their isotopic patterns allows for a confident confirmation of the compound's structure and elemental composition. ulethbridge.ca

Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (for ⁷⁹Br) | Ion Formula | Identity/Origin | Key Isotopic Feature |

| 295 | [C₆H₂⁷⁹Br₂FNO₂]⁺ | Molecular Ion (M) | M, M+2, M+4 in ~1:2:1 ratio |

| 249 | [C₆H₂⁷⁹Br₂F]⁺ | Loss of NO₂ | M-46 peak cluster also in ~1:2:1 ratio |

| 216 | [C₆H₂⁷⁹BrFNO₂]⁺ | Loss of Br | Fragment cluster containing one Br atom (peaks at m/z 216 and 218) |

| 170 | [C₆H₂⁷⁹BrF]⁺ | Loss of NO₂ and Br | Fragment cluster containing one Br atom (peaks at m/z 170 and 172) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystalline solid. By diffracting a beam of X-rays off a single crystal, scientists can determine the electron density map of the molecule and from that, the mean positions of the atoms in the crystal, their chemical bonds, and their disorder. This method is the gold standard for structural determination, offering unparalleled detail about bond lengths, bond angles, and intermolecular interactions.

A comprehensive search of scientific literature and crystallographic databases did not yield a publicly available single-crystal X-ray structure for this compound. Therefore, a detailed table of experimental crystallographic data cannot be presented. However, were the data available, it would be organized as shown in the table below. This table illustrates the type of detailed structural information that a crystallographic analysis would provide.

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Description | Expected Value/Information |

| Crystal System | The crystal system describes the symmetry of the unit cell. | Likely to be monoclinic or orthorhombic, common for substituted benzenes. |

| Space Group | The space group provides a complete description of the symmetry of the crystal. | Would be determined from the diffraction pattern. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | These values define the size and shape of the repeating unit in the crystal. |

| Molecules per Unit Cell (Z) | The number of molecules of the compound contained within a single unit cell. | An integer value, typically 2, 4, or 8 for organic molecules. |

| Bond Lengths (Å) | The distances between bonded atoms (e.g., C-Br, C-F, C-N, N-O, C-C). | Would reveal any bond elongation or shortening due to electronic effects of the substituents. |

| **Bond Angles (°) ** | The angles formed by three connected atoms (e.g., C-C-Br, C-C-F, O-N-O). | Would indicate the steric strain and distortion of the benzene ring from a perfect hexagon. |

| Torsion Angles (°) | The dihedral angles that describe the conformation of the molecule, such as the twist of the nitro group relative to the plane of the benzene ring. | The nitro group is expected to be twisted out of the plane of the benzene ring to minimize steric repulsion with the adjacent bromine atom. |

| Intermolecular Interactions | Non-covalent interactions between molecules in the crystal lattice, such as halogen bonding or π-π stacking. | The presence of bromine, fluorine, and a nitro group would likely lead to a complex network of intermolecular interactions, influencing the crystal packing. |

Theoretical and Computational Chemistry of 1,4 Dibromo 2 Fluoro 6 Nitrobenzene

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational to the theoretical study of molecular systems. DFT, with its balance of accuracy and computational cost, is a widely used method for studying substituted benzenes. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining reliable results.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For 1,4-dibromo-2-fluoro-6-nitrobenzene, a key aspect to consider is the orientation of the nitro group relative to the benzene (B151609) ring.

Rotation around the C-N bond could lead to different conformers. A potential energy surface scan, where the dihedral angle of the nitro group is systematically varied, would reveal the most stable conformation. It is generally expected that the most stable conformer would have the nitro group's oxygen atoms oriented away from the bulky bromine atom to minimize steric hindrance. The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Expected Value Range |

|---|---|---|

| Bond Length (Å) | C-Br | 1.88 - 1.92 |

| C-F | 1.34 - 1.37 | |

| C-N | 1.45 - 1.49 | |

| N-O | 1.21 - 1.24 | |

| C-C (aromatic) | 1.38 - 1.41 | |

| Bond Angle (°) | C-C-C (ring) | 118 - 122 |

| C-C-Br | 119 - 121 | |

| C-C-F | 118 - 120 | |

| C-C-N | 119 - 122 |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the bromine atoms, while the LUMO would likely be centered on the electron-withdrawing nitro group. A small HOMO-LUMO gap would suggest a molecule that is more reactive and susceptible to electronic transitions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -2.0 to -3.0 |

The distribution of electron density within a molecule can be analyzed through various population analysis schemes (e.g., Mulliken, Natural Bond Orbital [NBO]). This analysis provides insight into the partial atomic charges, revealing the electrophilic and nucleophilic sites.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would likely show a negative potential (red/yellow) around the electronegative oxygen atoms of the nitro group and the fluorine atom, indicating these as sites for electrophilic attack. The regions around the hydrogen atoms and the bromine atoms might show a more positive potential (blue).

Non-Linear Optical (NLO) Properties Prediction

Molecules with significant charge asymmetry and extended π-electron systems can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. Computational methods can predict these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β).

The presence of both electron-donating (halogens, albeit weakly) and strong electron-withdrawing (nitro) groups on the benzene ring suggests that this compound could possess NLO properties. The magnitude of the hyperpolarizability would depend on the degree of intramolecular charge transfer.

Table 3: Hypothetical NLO Properties of this compound (Illustrative)

| Property | Predicted Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 2.5 - 4.0 D |

| Mean Polarizability (α) | 100 - 150 |

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be used to validate experimental findings or to aid in the interpretation of spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict the NMR chemical shifts (δ) of active nuclei such as ¹H, ¹³C, and ¹⁹F.

For this compound, one would expect to see distinct signals in the aromatic region of the ¹H and ¹³C NMR spectra. The predicted chemical shifts would be influenced by the electronic environment created by the bromine, fluorine, and nitro substituents. For instance, the carbon atom attached to the fluorine would show a characteristic large chemical shift and a C-F coupling constant. Similarly, the carbons bonded to the bromine atoms would be significantly deshielded.

Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (C-Br) | 115 - 125 |

| C2 (C-F) | 155 - 165 (d, ¹JCF ≈ 240-260 Hz) |

| C3 (C-H) | 130 - 135 |

| C4 (C-Br) | 118 - 128 |

| C5 (C-H) | 125 - 130 |

Computational Vibrational Spectroscopy

Computational vibrational spectroscopy is a powerful tool for predicting and interpreting the vibrational spectra (infrared and Raman) of molecules. For this compound, density functional theory (DFT) calculations are commonly employed to determine its vibrational modes. These calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the frequencies and intensities of the vibrational bands.

The vibrational modes of this compound can be categorized into several groups:

C-H and C-F stretching vibrations: These typically appear in the high-frequency region of the spectrum.

N-O stretching vibrations: The symmetric and asymmetric stretching modes of the nitro group are characteristic and sensitive to the electronic environment.

C-C stretching vibrations: These are found in the fingerprint region and are indicative of the aromatic ring's structure.

C-Br stretching vibrations: These occur at lower frequencies due to the heavier mass of the bromine atoms.

Bending and torsional modes: These vibrations occur at even lower frequencies and describe the out-of-plane and in-plane bending of the molecule's functional groups.

The calculated vibrational frequencies are often scaled to correct for anharmonicity and the approximations inherent in the theoretical models, thereby improving the agreement with experimental data.

Table 1: Illustrative Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Calculated Frequency (cm⁻¹) (Scaled) |

| C-H stretch | 3100 | 3050 |

| Asymmetric NO₂ stretch | 1550 | 1525 |

| Symmetric NO₂ stretch | 1350 | 1330 |

| C-F stretch | 1250 | 1230 |

| C-Br stretch | 680 | 670 |

| C-Br stretch | 550 | 540 |

Note: This data is illustrative and based on typical values for similar halogenated nitrobenzenes.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in modeling reaction pathways and characterizing transition states, providing a deeper understanding of reaction mechanisms and kinetics. For this compound, several reaction types can be investigated.

One important reaction is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group and halogen atoms activate the benzene ring towards nucleophilic attack. Computational modeling can identify the most likely sites for substitution and calculate the activation energies for these reactions. The reaction of 1,4-dibromo-2-nitrobenzene (B110544) with nucleophiles like piperidine (B6355638) has been studied, and similar principles apply to its fluorinated analogue. echemi.com The presence of the fluorine atom is expected to influence the regioselectivity of the substitution.

Another area of interest is the thermal decomposition of nitroaromatic compounds. Theoretical studies on nitrobenzene (B124822) have shown that the primary decomposition pathway involves the cleavage of the C-NO₂ bond. researchgate.net For this compound, computational models can be used to calculate the bond dissociation energies of the C-Br, C-F, and C-N bonds to predict the initial steps of decomposition.

Transition state theory is used to calculate the rate constants of these reactions. By locating the transition state structure on the potential energy surface and calculating its vibrational frequencies, the activation energy and entropy can be determined, which are key parameters in the Arrhenius equation.

Table 2: Illustrative Calculated Activation Energies for Nucleophilic Aromatic Substitution on this compound

| Position of Attack | Nucleophile | Activation Energy (kcal/mol) |

| C1 (adjacent to NO₂) | OH⁻ | 15.2 |

| C4 (para to NO₂) | OH⁻ | 18.5 |

| C1 (adjacent to NO₂) | NH₃ | 20.1 |

| C4 (para to NO₂) | NH₃ | 23.8 |

Note: This data is illustrative and intended to demonstrate the type of information obtained from reaction pathway modeling.

Solvent Effects in Computational Modeling

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models that account for solvent effects are crucial for accurate predictions. There are two main approaches to modeling solvent effects: explicit and implicit solvation models.

Explicit solvent models: In this approach, individual solvent molecules are included in the calculation. This method can provide a detailed picture of the solute-solvent interactions but is computationally very expensive.

Implicit solvent models: These models treat the solvent as a continuous medium with a specific dielectric constant. q-chem.comq-chem.com This is a more computationally efficient approach. Popular implicit solvation models include:

Polarizable Continuum Model (PCM): This is a widely used method that creates a molecule-shaped cavity in the dielectric continuum. q-chem.comq-chem.com

COSMO (Conductor-like Screening Model): This model treats the solvent as a conductor, which simplifies the electrostatic calculations. github.io

SMD (Solvation Model based on Density): This model is parameterized to reproduce experimental solvation free energies for a wide range of solvents. github.io

For this compound, implicit solvation models can be used to study how the dipole moment, electronic structure, and reaction energetics change in different solvents. For example, polar solvents are expected to stabilize polar transition states, thereby increasing the rate of SNAr reactions.

Table 3: Illustrative Calculated Solvation Free Energies for this compound in Different Solvents

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) (SMD model) |

| Water | 78.4 | -5.8 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | -4.9 |

| Acetonitrile | 37.5 | -4.2 |

| Dichloromethane | 8.9 | -2.1 |

| Toluene | 2.4 | -1.5 |

Note: This data is illustrative. The solvation free energy is a measure of the energy change when a molecule is transferred from the gas phase to the solvent.

Derivatization and Advanced Synthetic Transformations of 1,4 Dibromo 2 Fluoro 6 Nitrobenzene

Selective Functionalization of Halogen Atoms

The presence of two chemically non-equivalent bromine atoms, influenced by the electronic effects of the adjacent fluorine and nitro groups, allows for regioselective functionalization. The bromine atom at the 4-position is activated by the para-nitro group, making it more susceptible to certain transformations compared to the bromine atom at the 1-position.

Palladium-Catalyzed Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and 1,4-dibromo-2-fluoro-6-nitrobenzene is a prime candidate for such transformations. The differential reactivity of the two bromine atoms can be exploited to achieve sequential and selective couplings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. In the case of this compound, the bromine at the 4-position is expected to react preferentially due to the strong electron-withdrawing effect of the para-nitro group, which facilitates the oxidative addition of palladium. While specific studies on this exact molecule are not extensively documented in publicly available literature, research on the closely related 1,4-dibromo-2-nitrobenzene (B110544) demonstrates that regioselective Suzuki-Miyaura coupling at the bromine para to the nitro group can be achieved with high yields. researchgate.net

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. rsc.org Similar to the Suzuki coupling, the bromine at the 4-position of this compound would be the more reactive site. This selectivity allows for the introduction of an alkynyl moiety at this position, which can then be used for further synthetic elaborations, including cyclization reactions.

Heck Coupling: The Heck reaction couples an alkene with an aryl halide. Again, the enhanced reactivity of the C4-Br bond would likely direct the initial coupling to this position. This provides a route to introduce vinyl groups, which are valuable handles for subsequent transformations.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Expected Major Product with this compound | Anticipated Yield Range |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, PPh₃, Base (e.g., K₂CO₃) | 4-Aryl-1-bromo-2-fluoro-6-nitrobenzene | Good to Excellent |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 4-(Alkynyl)-1-bromo-2-fluoro-6-nitrobenzene | Good |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., P(o-tolyl)₃), Base (e.g., Et₃N) | 4-(Alkenyl)-1-bromo-2-fluoro-6-nitrobenzene | Moderate to Good |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 4-(Amino)-1-bromo-2-fluoro-6-nitrobenzene | Good to Excellent |

Metal-Halogen Exchange Reactions

Metal-halogen exchange offers an alternative route to functionalize the bromine positions by converting them into organometallic species. The choice of the organometallic reagent and reaction conditions can influence the regioselectivity of the exchange.

Using strong bases like organolithium reagents (e.g., n-butyllithium) at low temperatures typically leads to the exchange of the most acidic proton or the most reactive halogen. In the case of this compound, the bromine at the 4-position is more susceptible to lithium-halogen exchange due to the influence of the nitro group. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of substituents. It is crucial to perform these reactions at very low temperatures to avoid side reactions, such as the formation of benzyne (B1209423) intermediates. organic-chemistry.orgprinceton.edu

Transformations of the Nitro Group

The nitro group is a versatile functional group that can be transformed into a variety of other nitrogen-containing functionalities, significantly expanding the synthetic utility of the this compound core.

Selective Reduction to Amines (e.g., Hydrogenation, Transfer Hydrogenation)

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. This can be achieved through several methods:

Catalytic Hydrogenation: This method typically employs a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. It is generally a clean and efficient method for nitro group reduction. wikipedia.org

Metal-Mediated Reduction: Reagents like iron (Fe) powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) or tin(II) chloride (SnCl₂) in hydrochloric acid are classic and effective methods for the reduction of aromatic nitro groups. scispace.com These methods are often tolerant of other functional groups, which is advantageous when working with polyfunctionalized molecules like this compound.

The resulting 2,5-dibromo-3-fluoroaniline is a key intermediate for further derivatization, particularly in the synthesis of heterocyclic compounds.

Conversion to Other Nitrogen-Containing Functionalities

Beyond reduction to the amine, the nitro group can be a precursor to other nitrogen-containing groups. For instance, partial reduction can lead to hydroxylamines or azoxy compounds, depending on the reaction conditions and the reducing agent used.

Cyclization Reactions and Heterocycle Formation

The strategic functionalization of this compound opens pathways to the synthesis of various heterocyclic structures, which are prevalent in medicinal chemistry and materials science.

Following the reduction of the nitro group to an amine, the resulting 2,5-dibromo-3-fluoroaniline can serve as a building block for heterocycles. For example, condensation of the corresponding ortho-phenylenediamine derivative (obtained after functionalization of a bromine and reduction of the nitro group) with 1,2-dicarbonyl compounds is a common method for the synthesis of quinoxalines . nih.govlibretexts.org

Furthermore, the aniline (B41778) derivative can be utilized in the synthesis of benzimidazoles . Condensation with aldehydes or carboxylic acids (or their derivatives) provides access to a wide range of substituted benzimidazoles. organic-chemistry.orgchemrxiv.org The remaining bromine atoms on the benzimidazole (B57391) core can then be further functionalized using the cross-coupling reactions described earlier.

Similarly, intramolecular cyclization strategies can be employed. For instance, if an appropriate functional group is introduced at the ortho position to the newly formed amine, intramolecular condensation can lead to the formation of various fused heterocyclic systems.

| Starting Derivative (from this compound) | Reaction Partner/Condition | Resulting Heterocycle |

|---|---|---|

| 2-Amino-5-bromo-3-fluoro-1-(substituted)benzene | 1,2-Dicarbonyl compound | Substituted Quinoxaline |

| 2,5-Dibromo-3-fluoroaniline | Aldehyde or Carboxylic Acid | Dibromo-fluoro-substituted Benzimidazole |

Polymerization and Oligomerization Involving Functionalized Monomers

The strategic placement of three distinct reactive sites—two bromine atoms, a fluorine atom, and a nitro group—on the aromatic ring of this compound makes it a versatile precursor for the synthesis of functionalized monomers. These monomers can subsequently be utilized in a variety of polymerization and oligomerization reactions to create novel polymers with tailored properties. The differential reactivity of the C-Br, C-F, and C-NO2 bonds allows for selective chemical transformations, enabling the design of monomers for specific polymerization techniques.

Advanced synthetic transformations, particularly transition metal-catalyzed cross-coupling reactions, are instrumental in converting the inert C-Br bonds into polymerizable functionalities. Methodologies such as Suzuki, Stille, Heck, and Sonogashira couplings can be employed to introduce new carbon-carbon bonds, effectively transforming the this compound core into a building block for complex macromolecular architectures.

For instance, a highly analogous compound, 1,4-dibromo-2-nitrobenzene, has been shown to undergo selective Suzuki cross-coupling reactions. researchgate.net In a study, the cross-coupling with 4-methoxyphenylboronic acid, catalyzed by phosphine (B1218219) ligand-free Pd(OAc)2, demonstrated the feasibility of selectively reacting one of the bromine atoms. researchgate.net This principle can be extended to this compound, where one or both bromine atoms can be converted into other functional groups, paving the way for its use as a monomer in step-growth polymerization.

One potential pathway involves the creation of an AB-type monomer, where one bromine atom is converted to a boronic acid or ester, while the other remains a halide. This bifunctional monomer can then undergo self-polymerization via Suzuki coupling to yield a poly(phenylene) derivative. The presence of the fluorine and nitro groups on the polymer backbone would impart specific electronic and physical properties to the final material.

Alternatively, this compound can be envisioned as an A2-type monomer. In this scenario, both bromine atoms are reacted in a polymerization with a B2-type comonomer, such as a diboronic acid or a distannane, to produce a copolymer. The choice of the comonomer allows for fine-tuning of the resulting polymer's properties, such as solubility, thermal stability, and optoelectronic characteristics.

The following tables outline hypothetical yet scientifically plausible examples of the derivatization of this compound and its subsequent use in polymerization reactions, based on established chemical principles.

Table 1: Hypothetical Derivatization of this compound for Monomer Synthesis

| Entry | Starting Material | Reagents and Conditions | Product (Functionalized Monomer) | Potential Polymerization |

| 1 | This compound | 1. n-BuLi, THF, -78 °C; 2. B(OiPr)3; 3. H3O+ | 4-Bromo-5-fluoro-3-nitrophenylboronic acid | Suzuki Polycondensation (Self-polymerization) |

| 2 | This compound | 4-ethynylstyrene, Pd(PPh3)4, CuI, Et3N | 1-Bromo-4-(4-vinylphenylethynyl)-2-fluoro-6-nitrobenzene | Radical Polymerization (with other vinyl monomers) |

| 3 | This compound | Bis(pinacolato)diboron, PdCl2(dppf), KOAc, Dioxane | 2-Fluoro-6-nitro-1,4-phenylenebis(boronic acid pinacol (B44631) ester) | Suzuki Polycondensation (with a dihalide comonomer) |

Table 2: Proposed Polymerization Reactions and Potential Polymer Structures

| Entry | Monomer(s) | Polymerization Type | Proposed Polymer Structure | Potential Polymer Properties |

| 1 | 4-Bromo-5-fluoro-3-nitrophenylboronic acid | Suzuki Polycondensation | High thermal stability, electron-deficient backbone | |

| 2 | 1-Bromo-4-(4-vinylphenylethynyl)-2-fluoro-6-nitrobenzene, Styrene | Radical Copolymerization | Tunable refractive index, potential for crosslinking | |

| 3 | 2-Fluoro-6-nitro-1,4-phenylenebis(boronic acid pinacol ester), 2,7-Dibromo-9,9-dioctylfluorene | Suzuki Polycondensation | Conjugated polymer, potential for use in organic electronics |

The nitro group on the monomer can also serve a dual purpose. While it strongly influences the electronic nature of the resulting polymer, it can also be chemically modified in a post-polymerization step. For example, reduction of the nitro group to an amine would drastically alter the polymer's properties, introducing basicity and the potential for further functionalization, such as through amide bond formation. This would open up avenues for applications in areas like gas separation membranes or as a scaffold for catalysts.

Furthermore, the fluorine atom, being the most electronegative element, contributes to the thermal stability and oxidative resistance of the polymer. Its presence can also lower the dielectric constant and influence the packing of polymer chains in the solid state.

Applications in Chemical Science and Materials Research

Precursor in Advanced Organic Synthesis

The strategic placement of reactive sites on the 1,4-Dibromo-2-fluoro-6-nitrobenzene molecule makes it a highly valuable intermediate in the synthesis of elaborate organic structures. The differential reactivity of the bromine atoms, influenced by the electronic effects of the fluorine and nitro substituents, allows for selective and sequential chemical transformations.

Building Block for Complex Polyaromatic Systems

The synthesis of complex polyaromatic hydrocarbons (PAHs) and their heterocyclic analogues is a cornerstone of modern organic chemistry, with applications ranging from medicinal chemistry to materials science. The di-bromo functionality of this compound makes it an ideal candidate for cross-coupling reactions to construct these extended π-systems.

Research on related compounds, such as 1,4-dibromo-2-nitrobenzene (B110544), has demonstrated the feasibility of sequential and regioselective Suzuki-Miyaura cross-coupling reactions to produce unsymmetrically substituted p-terphenyls. researchgate.net This methodology can be extrapolated to this compound, where the fluorine substituent can further modulate the electronic properties and solubility of the resulting polyaromatic structures. The presence of the nitro group offers a handle for further functionalization, such as reduction to an amine, which can then be used to introduce additional diversity or to construct nitrogen-containing heterocyclic systems like quinoxalines. The synthesis of fluorinated para-terphenyls has been successfully achieved through the Suzuki-Miyaura reaction of 1,4-dibromo-2-fluorobenzene (B72686) with arylboronic acids, underscoring the utility of this class of compounds in generating complex aromatic systems. sigmaaldrich.com

Table 1: Potential Cross-Coupling Reactions with this compound

| Reaction Type | Reactant | Catalyst (Example) | Potential Product Class |

| Suzuki-Miyaura Coupling | Arylboronic acid | Palladium(0) complexes | Fluorinated and nitrated polyaromatics |

| Heck Coupling | Alkenes | Palladium(II) acetate | Substituted styrenes and stilbenes |

| Sonogashira Coupling | Terminal alkynes | Palladium/Copper complexes | Arylalkynes |

| Buchwald-Hartwig Amination | Amines | Palladium complexes | Substituted anilines |

Intermediate in the Synthesis of Dyes and Pigments

The chromophoric properties of many organic dyes and pigments are derived from extended conjugated systems. The structural framework of this compound provides a foundation for the synthesis of various classes of colorants.

Historically, brominated and nitrated benzene (B151609) derivatives have been pivotal in the synthesis of high-performance pigments. For instance, derivatives of 4-bromo-2-nitroaniline (B116644) are precursors in the production of indigoid dyes, such as the famed Tyrian purple (6,6'-dibromoindigo). This historical precedent suggests the potential of this compound as a starting material for novel fluorinated indigoid or thioindigoid dyes. The fluorine atom could impart desirable properties such as enhanced lightfastness and altered shades.

Furthermore, the nitro group can be readily reduced to an amino group, yielding a substituted o-phenylenediamine (B120857) derivative. These diamines are key precursors for the synthesis of heterocyclic dyes, including azo dyes and quinoxaline-based colorants. researchgate.net The resulting dyes would benefit from the presence of the fluorine atom and the remaining bromine atom, which could be used for further molecular elaboration or to enhance the material's properties.

Role in Materials Science

The incorporation of fluorine atoms into organic materials can profoundly influence their physical and chemical properties, leading to enhanced thermal stability, improved solubility, and unique electronic characteristics. Consequently, this compound is a promising precursor for a new generation of functional materials.

Precursor for Functional Polymers

The development of functional polymers with tailored properties is a major focus of materials research. The di-bromo functionality of this compound allows it to act as a monomer in various polymerization reactions, such as Suzuki or Heck polycondensation. This could lead to the formation of fluorinated and nitrated poly(p-phenylene)s or other conjugated polymers.

The presence of the fluorine and nitro groups on the polymer backbone would be expected to significantly impact the polymer's properties. The fluorine atom can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can improve the polymer's stability and alter its electronic behavior. The nitro group, being strongly electron-withdrawing, would further influence the electronic characteristics and could also serve as a site for post-polymerization modification.

Components in Optoelectronic Materials

The field of optoelectronics relies on materials that can interact with light and electricity. Fluorinated organic compounds are increasingly being investigated for their potential in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The introduction of fluorine can enhance charge transport and injection properties.

While direct applications of this compound in optoelectronic devices have not been extensively reported, its structure suggests significant potential. It could serve as a building block for the synthesis of electron-transporting or hole-transporting materials. The fluorine atom is known to improve the stability and performance of materials in liquid crystal displays (LCDs) by modifying their dielectric anisotropy and viscosity. researchgate.net The versatile synthetic handles on this compound could be exploited to create complex molecules with liquid crystalline properties suitable for display applications.

Advanced Chemical Reagents and Auxiliaries

Beyond its role as a precursor to larger molecules and polymers, this compound itself can be considered an advanced chemical reagent. Its multiple reaction sites allow for its use in a variety of chemical transformations as a means to introduce a fluorinated and nitrated phenyl unit into a target molecule.

The bromine atoms can participate in a range of cross-coupling reactions, including the Heck reaction, which is a powerful tool for the formation of carbon-carbon bonds. organic-chemistry.org This allows for the attachment of the dibromo-fluoro-nitro-phenyl moiety to various organic substrates, thereby imparting the unique properties associated with this functional group combination. The ability to perform selective reactions at one of the bromine atoms while leaving the other intact for subsequent transformations further enhances its utility as a versatile building block in multi-step organic synthesis.

Research Findings on this compound in Environmental Chemistry Remain Undisclosed

Extensive investigation into the scientific literature reveals a notable absence of publicly available research on the use of This compound as a model compound for studying the degradation of halogenated aromatic compounds. While the broader class of halogenated nitroaromatic compounds is of significant environmental interest due to their potential persistence and toxicity, specific studies detailing the environmental fate and degradation pathways of this particular chemical are not documented in accessible scientific databases.

Halogenated aromatic compounds are recognized as environmental pollutants, and their degradation is a key area of research in environmental chemistry. mdpi.comumn.edu The general strategies for the microbial breakdown of these compounds often involve initial reactions such as oxidation or reduction of the nitro group, and dehalogenation, where the halogen substituent is removed. nih.govnih.gov For instance, the degradation of some halogenated nitrophenols and dinitrotoluenes has been observed in various microorganisms. mdpi.comcdc.gov These processes can occur under both aerobic and anaerobic conditions, with different microbial species employing distinct enzymatic systems to metabolize these complex molecules. nih.gov

The degradation of nitroaromatic compounds can proceed through several mechanisms:

Reduction of the nitro group: The nitro group can be reduced to a hydroxylamino or an amino group. nih.gov

Oxidative removal of the nitro group: Monooxygenase or dioxygenase enzymes can introduce oxygen atoms into the aromatic ring, leading to the elimination of the nitro group as nitrite (B80452). nih.gov

Reductive dehalogenation: The halogen atom is removed and replaced by a hydrogen atom. mdpi.com

Despite the general understanding of these degradation pathways for related compounds, no specific data, such as degradation rates, microbial strains involved, or identified metabolites for This compound , could be retrieved. The absence of such studies prevents the creation of a detailed analysis or a data table summarizing its behavior as a model compound in environmental degradation research.

Further research would be necessary to determine the environmental persistence, potential for bioaccumulation, and the specific biotic or abiotic degradation pathways of This compound . Such studies would be crucial to fully assess its environmental impact and to ascertain its suitability as a model compound for the broader class of polyhalogenated nitroaromatic compounds.

Future Research Directions and Emerging Trends

Development of Novel Stereoselective Synthetic Methods

The creation of chiral molecules is a cornerstone of modern drug discovery and materials science. Future research will likely focus on the development of novel stereoselective methods using 1,4-dibromo-2-fluoro-6-nitrobenzene as a starting material. The inherent reactivity of the C-Br and C-F bonds, influenced by the electron-withdrawing nitro group, provides multiple handles for asymmetric transformations. Scientists will likely explore transition-metal-catalyzed cross-coupling reactions with chiral ligands to introduce stereocenters with high enantiomeric and diastereomeric purity. Furthermore, organocatalytic approaches could offer a metal-free alternative for the stereoselective functionalization of the aromatic ring, leading to the synthesis of a diverse library of chiral derivatives.

Exploration of Unconventional Reactivity Profiles

The unique electronic nature of this compound, imparted by its distinct substituents, opens avenues for exploring unconventional reactivity. The nitro group strongly activates the benzene (B151609) ring towards nucleophilic aromatic substitution (SNAr) reactions. ontosight.ai Future investigations will likely probe the regioselectivity of these reactions, examining how the interplay between the fluorine and bromine substituents directs incoming nucleophiles. There is also potential for exploiting the bromine atoms in halogen bonding-catalyzed reactions or as precursors for organometallic reagents with novel reactivity. Understanding and harnessing these less-explored reaction pathways could lead to the development of unprecedented molecular scaffolds.

Integration with Flow Chemistry and Automated Synthesis

The fine chemical and pharmaceutical industries are increasingly adopting continuous flow chemistry and automated synthesis platforms to enhance efficiency, safety, and reproducibility. nih.govnih.gov The synthesis of derivatives of this compound is well-suited for this transition. Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for managing highly exothermic nitration reactions and for fine-tuning the selectivity of subsequent transformations. nih.govresearchgate.net Automated systems, guided by machine learning algorithms, can rapidly screen reaction conditions and optimize yields and purity, accelerating the discovery of new derivatives and their synthetic routes. chemrxiv.orgbournelab.co.uk This integration promises to make the synthesis of complex molecules derived from this compound more sustainable and economically viable.

Advanced Computational Design of Derivatives

In silico design and computational chemistry are becoming indispensable tools in modern chemical research. nih.gov By employing quantum mechanical calculations and molecular modeling, researchers can predict the electronic properties, reactivity, and potential biological activity of derivatives of this compound before their synthesis. This computational-first approach allows for the rational design of molecules with specific desired properties, be it for pharmaceutical applications, organic electronics, or advanced polymers. Advanced computational methods can screen virtual libraries of potential derivatives, identifying the most promising candidates for synthesis and experimental validation, thereby saving significant time and resources.

Synergistic Applications in Multi-disciplinary Fields

The versatility of this compound as a building block suggests its potential for synergistic applications across various scientific fields. In materials science, its derivatives could be used to create novel liquid crystals, polymers with tailored electronic properties, or functional coatings. The presence of heavy bromine atoms could impart useful properties for applications in optoelectronics. In chemical biology, derivatives could be designed as molecular probes to study biological processes or as fragments for the development of new therapeutic agents. The ability to functionalize the molecule at multiple positions allows for the creation of multifunctional compounds that can interact with multiple biological targets or combine different material properties.

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 1,4-Dibromo-2-fluoro-6-nitrobenzene, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves electrophilic aromatic substitution (EAS) or halogen exchange reactions. The nitro group directs incoming electrophiles to the meta position, but bromine and fluorine substituents may alter reactivity. For example, bromine’s strong electron-withdrawing effect can deactivate the ring, requiring harsher conditions (e.g., Lewis acids like FeBr₃) . Reaction optimization should include monitoring via TLC and adjusting temperature, solvent polarity (e.g., DCM vs. DMF), and stoichiometry. Yield discrepancies may arise from competing side reactions (e.g., dehalogenation); purity can be verified via HPLC or GC-MS .

Q. How can spectroscopic techniques (NMR, FT-IR) resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Fluorine’s deshielding effect splits signals in adjacent protons. For nitro groups, NOE experiments can confirm spatial proximity to bromine substituents.

- FT-IR : Nitro stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) and C-Br bonds (~600 cm⁻¹) provide diagnostic peaks. Contradictions between calculated (DFT) and observed spectra may require revisiting solvent effects or crystallinity .

- X-ray Crystallography : Resolves regioselectivity disputes in substitution reactions (e.g., meta vs. para addition) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, lab coats) due to potential toxicity from bromine and nitro groups.

- Store in amber glass under inert gas (Ar/N₂) to prevent photodegradation or hydrolysis.

- Spill management requires neutralization with sodium bicarbonate and disposal via hazardous waste channels .

Advanced Research Questions

Q. How does the electronic interplay between substituents (Br, F, NO₂) affect regioselectivity in cross-coupling reactions?

- Methodological Answer :

- Computational Modeling : DFT calculations (e.g., Gaussian) predict charge distribution and frontier molecular orbitals. The nitro group’s electron-withdrawing nature increases ring electron-deficiency, favoring oxidative addition in Suzuki-Miyaura couplings.

- Experimental Validation : Compare reaction outcomes using Pd(PPh₃)₄ vs. Pd(OAc)₂ with different ligands. For example, bulky ligands may suppress undesired β-hydride elimination. Conflicting data (e.g., unexpected para-substituted products) should prompt reevaluation of steric vs. electronic dominance .

Q. What strategies mitigate contradictions in biological activity data for nitroaromatic derivatives of this compound?

- Methodological Answer :

- Dose-Response Curves : Test across multiple concentrations (µM–mM) to identify non-linear effects.

- Metabolic Stability Assays : Use liver microsomes to assess nitro-reduction pathways, which may generate bioactive intermediates (e.g., diamines) .

- Triangulation : Combine in vitro (enzyme inhibition) and in silico (molecular docking) data to validate target interactions. Discrepancies may arise from assay-specific conditions (e.g., buffer pH affecting nitro group reactivity) .

Q. How can predictive tools (e.g., Reaxys, Pistachio) optimize synthetic routes for novel analogs?

- Methodological Answer :

- Template Relevance Scoring : Use databases like Reaxys to identify analogous reactions (e.g., bromine substitution in nitrobenzenes). Filter by yield, solvent, and catalyst.

- Plausibility Thresholds : Set a minimum score (e.g., >0.5) to prioritize high-confidence pathways. For example, SNAr reactions may dominate over free-radical mechanisms in polar aprotic solvents .

- Experimental Iteration : Validate top predictions via small-scale trials and refine using DoE (Design of Experiments) .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting crystallographic and spectroscopic data for halogenated nitrobenzenes?

- Methodological Answer :

- Crystal Packing Effects : X-ray structures may show distorted bond angles due to intermolecular forces, unlike solution-phase NMR data.

- Dynamic Effects : Variable-temperature NMR can reveal conformational flexibility (e.g., ring puckering) not captured in static crystal structures.

- Multi-Technique Validation : Pair XRD with solid-state NMR or Raman spectroscopy to reconcile discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。